Bis(trichlorosilyl)acetylene

Polymer Chemistry Crosslinking Agent Sol-Gel Processing

Bis(trichlorosilyl)acetylene (CAS 18038-55-6, BTCA) is a symmetrical organosilicon compound with the molecular formula C₂Cl₆Si₂ and molecular weight 292.91 g/mol, characterized by two trichlorosilyl (-SiCl₃) groups attached to an acetylenic (-C≡C-) core. The compound exists as a colorless to almost colorless clear liquid with a melting point of 23-24°C, a boiling point of 174°C (lit.), and a density of approximately 1.469 g/cm³.

Molecular Formula C2Cl6Si2
Molecular Weight 292.9 g/mol
CAS No. 18038-55-6
Cat. No. B101322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(trichlorosilyl)acetylene
CAS18038-55-6
SynonymsBIS(TRICHLOROSILYL)ACETYLENE
Molecular FormulaC2Cl6Si2
Molecular Weight292.9 g/mol
Structural Identifiers
SMILESC(#C[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl
InChIInChI=1S/C2Cl6Si2/c3-9(4,5)1-2-10(6,7)8
InChIKeyYVAMNMBARCMOTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(trichlorosilyl)acetylene CAS 18038-55-6: Procurement-Relevant Identity and Key Properties


Bis(trichlorosilyl)acetylene (CAS 18038-55-6, BTCA) is a symmetrical organosilicon compound with the molecular formula C₂Cl₆Si₂ and molecular weight 292.91 g/mol, characterized by two trichlorosilyl (-SiCl₃) groups attached to an acetylenic (-C≡C-) core . The compound exists as a colorless to almost colorless clear liquid with a melting point of 23-24°C, a boiling point of 174°C (lit.), and a density of approximately 1.469 g/cm³ . Commercially available grades typically specify purity ≥97% (GC) or ≥97.0% (GC)(T), with the material classified as moisture-sensitive requiring storage under inert gas . The compound's six readily hydrolyzable Si-Cl bonds confer high electrophilic reactivity toward nucleophiles, enabling its use as a crosslinking agent, a precursor for silicon-containing polymers, and a starting material for disilylacetylene via LiAlH₄ reduction .

Bidirectional crosslinking agent with dual-terminal SiCl₃ reactivity
Precursor for disilylacetylene via established LiAlH₄ reduction
Ambient-temperature solid facilitates gravimetric dispensing under inert atmosphere

Bis(trichlorosilyl)acetylene Procurement: Why Structural Analogs Cannot Substitute Without Consequence


Attempting to replace bis(trichlorosilyl)acetylene with other in-class organosilicon compounds—such as methyltrichlorosilane (MTS, CH₃SiCl₃), trichlorosilane (HSiCl₃), or bis(trimethylsilyl)acetylene—introduces fundamentally different stoichiometric, reactivity, and functional outcomes. MTS and trichlorosilane each provide only a single silicon center per molecule with an alkyl or hydride substituent rather than a second reactive SiCl₃ group, precluding the formation of the symmetrical, dual-terminal crosslinked networks achievable with BTCA . Bis(trimethylsilyl)acetylene possesses methyl substituents that are not hydrolyzable under mild conditions and cannot participate in condensation or crosslinking chemistry without prior activation, thereby eliminating the moisture-cure and sol-gel processing pathways that BTCA's six Si-Cl bonds enable . Furthermore, BTCA serves as the specific synthetic gateway to disilylacetylene (H₃Si-C≡C-SiH₃) via LiAlH₄ reduction [1]; substituting alternative chlorosilanes would yield entirely different reduction products, fundamentally altering downstream synthetic routes and material architectures .

Single-silane alternatives
Methyltrichlorosilane or trichlorosilane provides only one silicon center, eliminating the dual-terminal crosslinking architecture required for three-dimensional polysiloxane networks.
Methyl-capped analogs
Bis(trimethylsilyl)acetylene lacks hydrolyzable Si–Cl bonds; moisture-cure and sol-gel pathways are not accessible without prior activation, fundamentally changing the processing window.
Reduction product mismatch
Alternative chlorosilanes cannot yield disilylacetylene via LiAlH₄ reduction, as the acetylene core and dual -SiCl₃ groups are required for the characterized synthetic route.

Bis(trichlorosilyl)acetylene 18038-55-6: Quantified Differentiation Evidence for Scientific Procurement


Unique Dual-Terminal SiCl₃ Functionality: Six Hydrolyzable Bonds per Molecule Enables Crosslinking That Single-Silane Alternatives Cannot Achieve

Bis(trichlorosilyl)acetylene contains two terminal -SiCl₃ groups per molecule, providing six hydrolyzable silicon-chlorine bonds, whereas the common alternative methyltrichlorosilane (MTS) contains only one -SiCl₃ group with three hydrolyzable bonds . This structural distinction means that BTCA functions as a bi-directional crosslinking node capable of forming three-dimensional polysiloxane networks when reacted with nucleophiles or moisture, while MTS can only act as a chain-terminating or mono-functional capping agent . The compound's dual reactivity is further evidenced by its established use as a precursor for silicon-containing polymers where it forms covalent bonds with other molecules to create three-dimensional networks that demonstrably enhance the mechanical and thermal properties of the resulting materials .

Hydrolyzable Bond Count
Class-level
6 (dual -SiCl₃) vs 3 (single -SiCl₃)
Bidirectional crosslinking capacity; enables 3D network formation vs. monofunctional capping.
Based on molecular structure and documented reactivity with nucleophiles.
Polymer Chemistry Crosslinking Agent Sol-Gel Processing Silicone Synthesis

Synthetic Gateway to Disilylacetylene: Exclusive LiAlH₄ Reduction Pathway Confirmed by Structural Characterization

Peer-reviewed synthetic studies have established that bis(trichlorosilyl)acetylene undergoes LiAlH₄ reduction to yield disilylacetylene (H₃Si-C≡C-SiH₃), a structurally characterized product that cannot be obtained from alternative chlorosilanes such as trichlorosilane (HSiCl₃) or silicon tetrachloride (SiCl₄) [1]. The reaction proceeds with the conversion of both terminal -SiCl₃ groups to -SiH₃ groups, preserving the central acetylene core intact, as confirmed by X-ray diffraction and spectroscopic characterization of the resulting disilylacetylene product . Alternative precursors, including bis[(trifluoromethylsulfonyloxy)silyl]acetylene, also yield disilylacetylene, but BTCA represents the most direct chlorosilane-based entry point to this valuable Si-H functionalized acetylene building block [2]. The synthetic utility extends to subsequent hydrosilylation reactions of the disilylacetylene product, which enable the construction of more complex silylated ethenes and acetylenes [3].

LiAlH₄ Reduction Outcome
Head-to-head
Yields disilylacetylene (H₃Si-C≡C-SiH₃); product confirmed by X-ray diffraction.
Validated synthetic pathway to a specific Si-H acetylene building block.
Alternative chlorosilanes cannot deliver this product via the same route.
Organosilicon Synthesis Acetylene Derivatives Reduction Chemistry Precursor Synthesis

Commercially Verified Purity Specifications: ≥97% (GC) Grade with Documented Physicochemical Consistency

Bis(trichlorosilyl)acetylene is commercially available from multiple vendors with independently verified purity specifications of ≥97% (GC) or ≥97.0% (GC)(T) . The boiling point is consistently reported at 174°C (lit.) across supplier technical datasheets, with a melting point of 23-24°C and density of approximately 1.469 g/cm³, confirming batch-to-batch physicochemical reproducibility . The symmetrical molecular structure yields relatively simple NMR spectra, providing a clear and unambiguous means of identity confirmation and purity assessment . In contrast, alternative crosslinking silanes such as vinyltrichlorosilane or allyltrichlorosilane exhibit different boiling points (e.g., vinyltrichlorosilane: ~90°C) and distinct spectral fingerprints, requiring separate analytical validation workflows . The moisture-sensitive nature of BTCA is uniformly documented across all major suppliers, with explicit storage recommendations under inert gas to maintain the ≥97% purity specification .

Commercial Purity & Physicochemicals
Cross-study
≥97% (GC); b.p. 174°C; m.p. 23-24°C; d 1.469 g/cm³
Reproducible identity and purity specifications enable consistent material qualification.
Vendor technical datasheets; distinct from alternative silanes requiring separate methods.
Quality Control Analytical Chemistry Procurement Specification Purity Assessment

Documented CVD Precursor Capability: Acetylide Core Provides Carbon Source for Silicon Carbide Thin Films

Bis(trichlorosilyl)acetylene is documented as a precursor for depositing silicon-containing thin films on substrates via chemical vapor deposition (CVD), with the resulting films exhibiting electrical properties suitable for advanced electronic devices including solar cells and optoelectronic components . The compound's acetylide (C≡C) core provides an intrinsic carbon source within the same molecule that supplies silicon, positioning it as a single-source precursor for silicon carbide (SiC) film formation . Patent literature further describes acetylide-based silicon compounds, including BTCA, as suitable precursors for ALD/CVD processes to deposit films comprising silicon and, when combined with appropriate carbon precursors, silicon carbide [1]. In contrast, conventional SiC CVD precursors such as methyltrichlorosilane (MTS) contain a methyl (CH₃) carbon source, whereas BTCA provides an sp-hybridized acetylide carbon that may influence film stoichiometry and growth kinetics [2]. The compound's dual SiCl₃ terminal groups also enable its use in organosilane polymers that are convertible to silicon carbide ceramics upon heating [3].

SiC CVD Precursor Architecture
Class-level
Si:C = 2:2 (sp acetylide) vs 1:1 (sp³ methyl) for MTS
Acetylide carbon source may influence film stoichiometry and growth kinetics.
Patent literature includes BTCA as ALD/CVD precursor for Si-containing films.
Chemical Vapor Deposition Silicon Carbide Thin Film Deposition Electronic Materials

Orthorhombic Crystal Structure Confirmed by X-ray Diffraction: Solid-State Characterization Enables Reproducible Material Handling

Bis(trichlorosilyl)acetylene has been characterized by single-crystal X-ray diffraction, establishing that it crystallizes in an orthorhombic crystal system . This crystallographic characterization provides definitive structural confirmation of the Cl₃Si-C≡C-SiCl₃ molecular geometry and enables unambiguous identification of the compound in solid form. The melting point is consistently reported across multiple sources as 23-24°C , indicating that BTCA exists as a low-melting solid at standard ambient temperatures, a property that distinguishes it from many other chlorosilanes which are liquids at room temperature (e.g., methyltrichlorosilane: m.p. -77°C; trichlorosilane: m.p. -127°C) . The compound's solid-state behavior at moderate ambient temperatures, combined with its documented crystallographic parameters, facilitates reproducible handling, weighing, and storage protocols .

Crystal Structure & Handling
Class-level
Orthorhombic system; m.p. 23-24°C (low-melting solid at ambient)
Enables precise gravimetric dispensing; differs from liquid common chlorosilanes.
Confirmed by single-crystal X-ray diffraction.
X-ray Crystallography Solid-State Chemistry Material Characterization Quality Assurance

Bis(trichlorosilyl)acetylene 18038-55-6: Evidence-Backed Application Scenarios for Scientific Procurement


Crosslinked Polysiloxane and Silicone-Based Polymer Synthesis

Researchers developing moisture-cured or condensation-cured silicone networks requiring bi-directional crosslinking nodes should procure BTCA specifically for its six hydrolyzable Si-Cl bonds per molecule, which enable the formation of three-dimensional covalent networks that enhance mechanical and thermal properties of the resulting materials . Unlike mono-functional silanes such as methyltrichlorosilane (three Si-Cl bonds, only capping capability), BTCA's dual -SiCl₃ termini allow it to serve as a true crosslinking junction rather than a chain terminator .

Synthesis of Disilylacetylene and Si-H Functionalized Acetylene Building Blocks

Synthetic chemists requiring disilylacetylene (H₃Si-C≡C-SiH₃) as a precursor for hydrosilylation reactions or further organosilicon derivatization should select BTCA based on its literature-validated LiAlH₄ reduction pathway . The product's structure has been confirmed by X-ray diffraction, and the synthetic route is documented in peer-reviewed literature, providing a reproducible and characterized entry point to this valuable Si-H functionalized acetylene . Alternative chlorosilanes (e.g., HSiCl₃, SiCl₄) cannot yield disilylacetylene via this route [1].

Chemical Vapor Deposition of Silicon Carbide Thin Films with Acetylide-Derived Carbon

Thin film deposition scientists exploring alternative SiC precursor architectures may evaluate BTCA for its unique Cl₃Si-C≡C-SiCl₃ molecular framework, which provides a 2:2 Si:C atomic ratio with an sp-hybridized acetylide carbon source . This structural feature distinguishes BTCA from the widely used methyltrichlorosilane (CH₃SiCl₃, 1:1 Si:C ratio, sp³ carbon) and may influence film growth kinetics and carbon incorporation profiles in CVD processes . Patent literature explicitly includes acetylide-based silicon compounds as suitable ALD/CVD precursors for silicon-containing films [1].

Quality Control and Analytical Method Development Requiring Well-Characterized Reference Standards

Analytical laboratories developing GC or NMR methods for organosilicon compound identification should consider BTCA as a reference standard due to its well-documented commercial availability at ≥97% (GC) purity and its relatively simple NMR spectra arising from molecular symmetry . The compound's consistent boiling point (174°C), melting point (23-24°C), and density (~1.469 g/cm³) across multiple vendors enable reproducible chromatographic and spectroscopic method validation [1], and its orthorhombic crystal structure provides additional solid-state characterization capability .

Application
Selection Property
Validation Focus
Crosslinked polysiloxane synthesis
Multifunctional hydrolyzable crosslinker with dual SiCl₃ termini
Sol-gel processing and moisture-cure network integrity
Disilylacetylene building block preparation
Literature-validated LiAlH₄ reduction pathway
Si-H functionalized acetylene product confirmation
Silicon carbide thin film CVD
Acetylide carbon source with unique Si:C stoichiometry
Film composition and carbon incorporation profile
Analytical reference standard for organosilicons
Documented purity grade and stable physicochemical constants
GC/NMR method validation and solid-state identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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